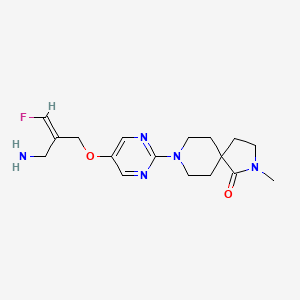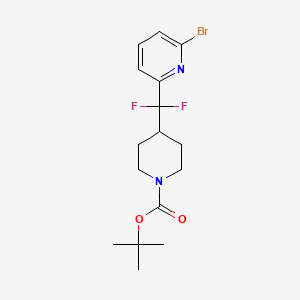
tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate is a complex organic compound that features a piperidine ring substituted with a carboxylate group, a brominated pyridine, and a difluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Formation of difluoromethylated pyridine: The brominated pyridine is then reacted with a difluoromethylating agent, such as difluoromethyl bromide, under basic conditions to introduce the difluoromethyl group.
Piperidine ring formation: The difluoromethylated pyridine is then coupled with a piperidine derivative, such as 1,1-dimethylethyl piperidinecarboxylate, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the difluoromethyl group.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Material science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical biology: The compound can be used as a probe to study biological processes involving piperidine-containing molecules.
Industrial applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the piperidine ring can modulate its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylethyl 4-[(6-chloro-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate: Similar structure but with a chlorine atom instead of bromine.
1,1-Dimethylethyl 4-[(6-fluoro-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate: Similar structure but with a fluorine atom instead of bromine.
1,1-Dimethylethyl 4-[(6-methyl-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate can influence its reactivity and interactions with other molecules. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Eigenschaften
Molekularformel |
C16H21BrF2N2O2 |
|---|---|
Molekulargewicht |
391.25 g/mol |
IUPAC-Name |
tert-butyl 4-[(6-bromopyridin-2-yl)-difluoromethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrF2N2O2/c1-15(2,3)23-14(22)21-9-7-11(8-10-21)16(18,19)12-5-4-6-13(17)20-12/h4-6,11H,7-10H2,1-3H3 |
InChI-Schlüssel |
FZPVTENSVMMONU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=NC(=CC=C2)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


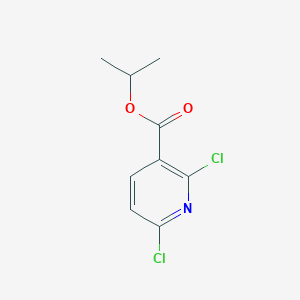
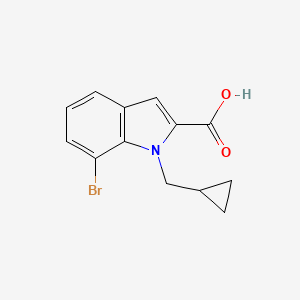
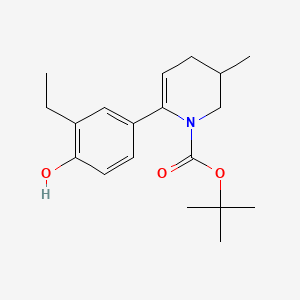
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
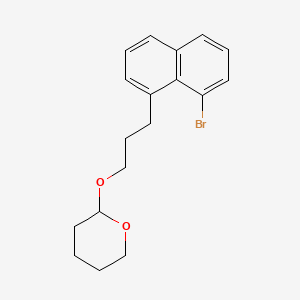
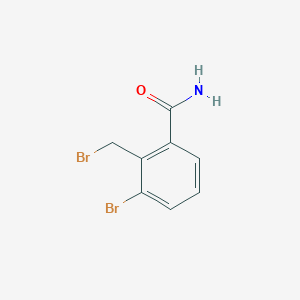
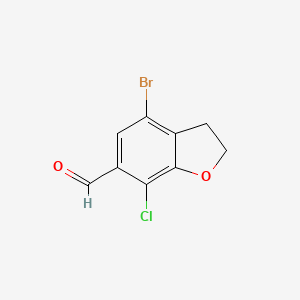

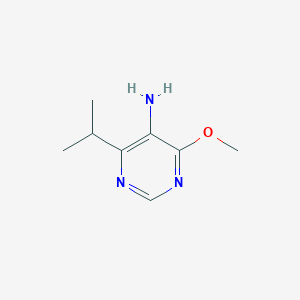
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
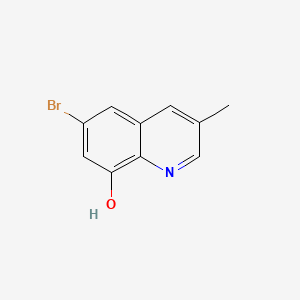

![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
